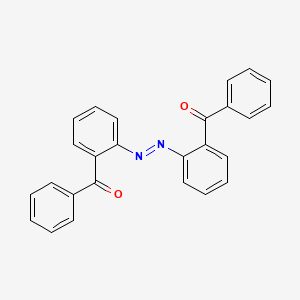
Methanone, (azodi-2,1-phenylene)bis[phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (azodi-2,1-phenylene)bis[phenyl-] is a complex organic compound with the molecular formula C26H18N2O2. It consists of 18 hydrogen atoms, 26 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Methanone, (azodi-2,1-phenylene)bis[phenyl-] involves several steps. One common method includes the reaction of aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur. This reaction forms (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methanone, (azodi-2,1-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanone, (azodi-2,1-phenylene)bis[phenyl-] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methanone, (azodi-2,1-phenylene)bis[phenyl-] involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and conditions. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors in the body.
Comparison with Similar Compounds
Methanone, (azodi-2,1-phenylene)bis[phenyl-] can be compared with other similar compounds, such as:
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound has a similar structure but different functional groups.
Quinoxaline: This compound shares some structural similarities but has different chemical properties and applications.
The uniqueness of Methanone, (azodi-2,1-phenylene)bis[phenyl-] lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
70593-68-9 |
|---|---|
Molecular Formula |
C26H18N2O2 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[2-[(2-benzoylphenyl)diazenyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H18N2O2/c29-25(19-11-3-1-4-12-19)21-15-7-9-17-23(21)27-28-24-18-10-8-16-22(24)26(30)20-13-5-2-6-14-20/h1-18H |
InChI Key |
KQYIIVDYYMEKDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N=NC3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















